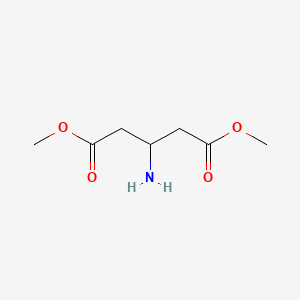

Dimethyl 3-aminopentanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJFLUYRGQUUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291511 | |

| Record name | dimethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77313-09-8 | |

| Record name | 77313-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoglutaric acid, dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Dimethyl 3-aminopentanedioate?

An In-depth Technical Guide to the Physical Properties of Dimethyl 3-aminopentanedioate

Introduction

This compound (CAS No. 77313-09-8) is a diester derivative of 3-aminoglutaric acid. As a functionalized amino acid ester, it serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical scaffolds, peptidomimetics, and complex molecular architectures. Its structure incorporates a secondary amine and two methyl ester functionalities, providing multiple reaction sites for chemical modification.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document integrates established physicochemical principles and standard analytical methodologies to offer a robust predictive profile and practical guidance for its characterization.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent chemical and physical analysis.

-

IUPAC Name: this compound[1]

-

Synonyms: 1,5-Dimethyl 3-aminopentanedioate, 3-Amino-pentanedioic acid dimethyl ester, Dimethyl 3-aminoglutarate[1]

-

CAS Number: 77313-09-8[1]

-

Molecular Formula: C₇H₁₃NO₄[1]

The molecular structure features a central amine on the third carbon of a five-carbon dioate backbone.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies.

Summary of Physical Properties

| Property | Value | Source / Comment |

| Physical State | Liquid or low-melting solid at STP | Predicted |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Melting Point | Not reported | Requires experimental determination |

| Boiling Point | 110-112 °C (at 3 Torr) 248 °C (at 760 mmHg) | [2] (Likely involves decomposition) |

| Density | 1.129 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 6.75 ± 0.10 | Predicted (for the conjugate acid)[2] |

Phase Transition Behavior

Boiling Point: The significant difference between the atmospheric (248 °C) and vacuum (110-112 °C at 3 Torr) boiling points suggests that this compound may be susceptible to thermal decomposition at higher temperatures.[2] For purification, vacuum distillation is the recommended method to preserve the integrity of the compound.

Melting Point: The melting point of this compound has not been reported in the reviewed literature. A sharp melting point is a primary indicator of purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination.

This protocol outlines the standardized procedure for determining the melting temperature (Tₘ) of a solid sample.

-

Sample Preparation: Accurately weigh 5–10 mg of the dried compound into a clean aluminum DSC pan.[3] Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified reference standard, such as indium.[3]

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[4]

-

Thermal Scan: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting range (e.g., 200 °C).[4]

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting heat flow versus temperature curve.[5][6] The area under the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Predicted Solubility Profile

While experimental solubility data is unavailable, a qualitative assessment can be made based on the molecule's structure. The presence of two ester groups and a primary amine introduces polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to have some solubility in these solvents due to hydrogen bonding between the amine's N-H and the solvent's O-H groups, as well as dipole-dipole interactions with the ester carbonyls. Solubility in water may be moderate and pH-dependent; protonation of the amine group under acidic conditions to form the hydrochloride salt would significantly increase aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents due to strong dipole-dipole interactions.[7]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity.

This method establishes the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Separation: Allow the vial to stand, permitting the excess solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy with a calibration curve). The resulting concentration is the solubility.

Predicted Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of molecular structure. While experimental spectra for this compound are not available in public databases, its key features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

-OCH₃ (Methyl Esters): A sharp singlet integrating to 6 protons would be expected, likely in the range of δ 3.6-3.8 ppm.

-

-CH₂- (Methylene Protons): The four protons on the carbons adjacent to the central CH group (C2 and C4) would appear as a multiplet, likely a doublet of doublets, integrating to 4 protons. Their chemical shift would be around δ 2.4-2.7 ppm, influenced by the adjacent carbonyl and CH groups.

-

-CH- (Methine Proton): The single proton on the central carbon (C3) would appear as a multiplet (e.g., a quintet), integrating to 1 proton, likely in the range of δ 3.0-3.4 ppm.

-

-NH₂ (Amine Protons): A broad singlet integrating to 2 protons would be expected. Its chemical shift is highly variable (δ 1.0-3.5 ppm) and depends on solvent, concentration, and temperature. This peak will exchange with D₂O.

-

-C=O (Ester Carbonyls): Two peaks would be expected in the δ 170-175 ppm region.[8]

-

-OCH₃ (Ester Methyls): A single peak around δ 51-53 ppm.[9]

-

-CH- (Central Methine): A peak around δ 45-55 ppm.

-

-CH₂- (Methylene Carbons): A single peak around δ 35-45 ppm.

Caption: Standard Workflow for Small Molecule NMR Analysis.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch (Amine): A moderate, somewhat broad absorption band (or two bands for a primary amine) would be expected in the 3300-3500 cm⁻¹ region.[12]

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=O Stretch (Ester): A very strong, sharp absorption band is predicted around 1735-1750 cm⁻¹. This is often the most prominent peak in the spectrum.

-

C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.[12]

-

N-H Bend (Amine): A moderate absorption around 1590-1650 cm⁻¹.

Handling, Storage, and Stability

Proper handling and storage are paramount for maintaining the chemical purity and integrity of research compounds.

-

Safety and Handling: Based on aggregated GHS information for similar compounds, this compound should be handled with care. It may cause skin and eye irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture or carbon dioxide. Recommended storage is in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize degradation over time.

-

Stability: As an ester, the compound is susceptible to hydrolysis under either strong acidic or basic conditions. As an amine, it is a weak base and will react with strong acids to form salts. It may be sensitive to strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its physical properties. This guide consolidates its known identifiers and provides a robust predictive framework for its key characteristics, including phase transitions, solubility, and spectroscopic signatures. While a lack of published experimental data necessitates a predictive approach, the included standard operating protocols for DSC, solubility, and NMR provide researchers with the necessary tools to perform a full experimental characterization. This foundational knowledge is essential for the effective application of this compound in research and development.

References

-

Emory University. (2023, August 29). Small molecule NMR sample preparation. Emory University NMR Center. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. [Link]

-

University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

-

wikiHow. (n.d.). How to Determine Solubility. [Link]

-

Supporting Information. (n.d.). ScienceOpen. [Link]

-

Quora. (2019, February 20). How would you test for solubility in a compound?[Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

-

Bio-protocol. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Crysdot LLC. This compound. [Link]

-

Bio-protocol. (2022). 2.3.1. Differential Scanning Calorimetry (DSC). [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. [Link]

-

ResearchGate. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of Dimethyl (2S,4S)-2-allyl-4-((S)-.... [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1,5-Dimethyl 2-aminopentanedioate hydrochloride. [Link]

-

Supporting Materials. (n.d.). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

-

Doc Brown's Chemistry. Infrared spectrum of dimethylamine. [Link]

-

NIST WebBook. Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,.... [Link]

-

NIST WebBook. Dimethylamine. [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. This compound | C7H13NO4 | CID 253304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 3-Amino-pentanedioic Acid Dimethyl Ester (CAS No. 77313-09-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 3-amino-pentanedioic acid dimethyl ester. This document is designed to provide a comprehensive and practical understanding of this versatile building block, moving beyond simple data recitation to explain the "why" behind the "how." Our focus is on empowering researchers and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors. The protocols and insights shared herein are grounded in established chemical principles and aim to foster a self-validating approach to experimentation, ensuring both scientific integrity and successful outcomes.

Introduction: The Strategic Importance of β-Amino Esters in Medicinal Chemistry

3-Amino-pentanedioic acid dimethyl ester, also known as dimethyl 3-aminoglutarate, belongs to the class of β-amino acid esters. These structural motifs are of significant interest in medicinal chemistry due to their ability to impart unique conformational constraints and metabolic stability to parent molecules.[1] Unlike their α-amino acid counterparts, β-amino acids can form stable helical and sheet-like secondary structures in peptides, influencing their biological activity and resistance to enzymatic degradation.[1]

The incorporation of β-amino acid esters into drug candidates can lead to enhanced pharmacological properties, such as improved binding affinity to target receptors and altered pharmacokinetic profiles.[1] Furthermore, the bifunctional nature of molecules like 3-amino-pentanedioic acid dimethyl ester, possessing both a nucleophilic amine and two ester functionalities, makes them valuable intermediates for the synthesis of a wide array of complex heterocyclic systems and other pharmacologically active compounds.[1][2]

Physicochemical Properties and Identification

The unambiguous identification of 3-amino-pentanedioic acid dimethyl ester is paramount for its successful application. The Chemical Abstracts Service (CAS) has assigned the number 77313-09-8 to this compound.[3]

| Property | Value | Source |

| CAS Number | 77313-09-8 | [3] |

| Molecular Formula | C₇H₁₃NO₄ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| IUPAC Name | dimethyl 3-aminopentanedioate | [4] |

| Synonyms | 3-amino-pentanedioic acid dimethyl ester, dimethyl 3-aminoglutarate, 1,5-DIMETHYL 3-AMINOPENTANEDIOATE | [4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane | Inferred from structure |

Synthesis of 3-Amino-pentanedioic Acid Dimethyl Ester: A Practical Approach

A robust and scalable synthesis of 3-amino-pentanedioic acid dimethyl ester is crucial for its widespread use in research and development. One of the most efficient and common methods is the reductive amination of dimethyl 1,3-acetonedicarboxylate (also known as dimethyl 3-oxopentanedioate).[5] This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the final product.

The Causality Behind the Experimental Choices

The reductive amination process involves two key steps that often occur in a single pot: the formation of an imine or enamine intermediate followed by its reduction to the desired amine.[6] The choice of reagents and conditions is critical for maximizing the yield and minimizing side reactions.

-

Amine Source: Ammonia, typically in the form of ammonium acetate or a solution in methanol, serves as the nitrogen donor. Ammonium acetate is often preferred as it also acts as a mild acid catalyst to promote the initial condensation with the ketone.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a widely used reducing agent for this transformation.[6] Its key advantage is its chemoselectivity; it readily reduces the iminium ion intermediate but is slow to react with the starting ketone under neutral or slightly acidic conditions.[6] This selectivity prevents the formation of the corresponding alcohol as a major byproduct. Alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed and may be preferable in some cases to avoid the use of cyanide-containing reagents.[6]

-

Solvent: A protic solvent like methanol is typically used as it can dissolve the reactants and is compatible with the reducing agent.[5]

Experimental Workflow: Reductive Amination of Dimethyl 1,3-Acetonedicarboxylate

The following diagram illustrates the key steps in the synthesis of 3-amino-pentanedioic acid dimethyl ester via reductive amination.

Caption: Experimental workflow for the synthesis of 3-amino-pentanedioic acid dimethyl ester.

Detailed Step-by-Step Methodology

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Appropriate safety precautions must be taken when handling all chemicals.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 1,3-acetonedicarboxylate (1 equivalent) and ammonium acetate (3-5 equivalents) in anhydrous methanol.

-

Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-amino-pentanedioic acid dimethyl ester.

Applications in Drug Development and Research

The unique structural features of 3-amino-pentanedioic acid dimethyl ester make it a valuable precursor in the synthesis of various biologically active molecules.

-

Synthesis of Heterocyclic Scaffolds: The amino and diester functionalities allow for cyclization reactions to form a variety of heterocyclic rings, which are common motifs in many pharmaceuticals.

-

Peptidomimetics: As a β-amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological activities.[1]

-

Chiral Building Blocks: Enantiomerically pure forms of 3-amino-pentanedioic acid dimethyl ester can be obtained through enzymatic resolution or asymmetric synthesis, providing valuable chiral building blocks for the synthesis of stereospecific drugs.[7][8]

-

Pro-drug Design: The amino group can be functionalized to create pro-drugs that release the active pharmaceutical ingredient under specific physiological conditions.

Conclusion

3-Amino-pentanedioic acid dimethyl ester is a versatile and valuable building block for researchers and scientists in the field of drug development. Its synthesis via the reductive amination of dimethyl 1,3-acetonedicarboxylate is a reliable and scalable method. A thorough understanding of its physicochemical properties and synthetic pathways, as outlined in this guide, will enable its effective application in the creation of novel and improved therapeutic agents. The principles of causality and self-validation in experimental design, emphasized throughout this document, are intended to empower researchers to approach their work with confidence and scientific rigor.

References

-

Sinfoo Biotech. (n.d.). Pentanedioic acid, 3-amino-, dimethyl ester, (CAS# 77313-09-8). Retrieved from [Link]

-

Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. Retrieved from [Link]

-

Forgách, B., Paizs, C., & Fülöp, F. (2015). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 20(11), 19996–20008. Retrieved from [Link]

-

Rehman, M. F. U., Naveed, N., & Riaz, R. (2017). Biological Applications of β-amino acids and its derivatives. International Academy of Engineering and Medical Research, 2(7). Retrieved from [Link]

-

Taylor, S. J. C., & Taylor, D. L. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Methods in Enzymology (Vol. 604, pp. 385-408). Elsevier. Retrieved from [Link]

-

Hollmann, F., & Arends, I. W. C. E. (2012). Enzymatic strategies for asymmetric synthesis. Catalysis Science & Technology, 2(4), 671-680. Retrieved from [Link]

-

Tzeng, T. Y., & Alexander, C. (2023). Poly(beta-amino esters): applications in immunology. Chemical Science, 14(46), 13018–13032. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253304, this compound. Retrieved from [Link]

-

Alexander, C., et al. (2024). Poly(beta-amino esters): applications in immunology. Chemical Science, 15(1), 16-30. Retrieved from [Link]

-

Fülöp, F. (2007). Pharmacologically active β-amino acid derivatives. Mini reviews in medicinal chemistry, 7(1), 3-12. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6061-6072. Retrieved from [Link]

-

Wang, J., & Chen, Z. (2013). Enzymatic asymmetric synthesis of chiral amino acids. Biotechnology advances, 31(6), 834-842. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

de Figueiredo, R. M., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PloS one, 8(1), e53231. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Amino Acid Derivatives in Chemical Research and Development. Retrieved from [Link]

-

Mehta, G., & Rao, H. S. P. (1986). Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 25B(2), 163-164. Retrieved from [Link]

-

Chemistry Skills. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Pentanedioic acid, 3-oxo-, dimethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Asymmetric Catalysis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN111807994A - L-glutamic acid derivative and synthesis method and application thereof.

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pentanedioic acid, 3-amino-, dimethyl ester,(CAS# 77313-09-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | C7H13NO4 | CID 253304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Dimethyl 3-aminopentanedioate from Dimethyl 1,3-acetonedicarboxylate

An In-depth Technical Guide to the

Foreword: The Strategic Importance of β-Amino Esters

In the landscape of modern drug discovery and materials science, the β-amino acid motif is a privileged scaffold. These structures are integral to the synthesis of β-peptides, β-lactam antibiotics, and a host of pharmacologically active compounds. Dimethyl 3-aminopentanedioate, a derivative of 3-aminoglutaric acid, serves as a versatile and highly functionalized building block for accessing this chemical space. Its synthesis via the reductive amination of the readily available β-keto ester, dimethyl 1,3-acetonedicarboxylate (also known as dimethyl 3-oxopentanedioate), represents an efficient and scalable route.[1][2]

This guide provides a comprehensive, mechanistically-grounded protocol for this transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome.

The Core Transformation: A Mechanistic Overview of Reductive Amination

The conversion of a carbonyl group to an amine in the presence of a reducing agent is known as reductive amination.[3] This powerful carbon-nitrogen bond-forming reaction proceeds through a two-stage mechanism that is foundational to amine synthesis.[3][4]

-

Imine/Enamine Formation: The process begins with the nucleophilic attack of an amine source—in this case, ammonia—on the electrophilic ketone carbonyl of dimethyl 1,3-acetonedicarboxylate. This forms a hemiaminal intermediate, which subsequently dehydrates under mildly acidic conditions to yield an imine or its tautomeric enamine.[3] The use of ammonium acetate is particularly advantageous as it serves as both the ammonia source and a provider of acetic acid, which catalyzes the crucial dehydration step.[1][5]

-

In-Situ Reduction: The C=N double bond of the imine/iminium ion is more susceptible to reduction by hydride reagents than the starting ketone.[4] This selectivity is key to the success of the one-pot reaction. A suitable reducing agent, added to the reaction mixture, selectively reduces the imine/enamine intermediate to the desired saturated amine product, this compound.

Selecting the Optimal Reagent System: A Chemist's Rationale

The success of a reductive amination hinges on the judicious choice of the amine source, reducing agent, and solvent.

-

Amine Source: While aqueous or gaseous ammonia can be used, ammonium acetate (NH₄OAc) is a superior choice for this protocol. It is a stable, easy-to-handle solid that conveniently provides both ammonia and acetic acid in situ, maintaining the mildly acidic pH required for efficient imine formation.[1][5]

-

Reducing Agent: The choice of hydride donor is critical for maximizing the yield of the desired amine while minimizing the reduction of the starting ketone to the corresponding alcohol (dimethyl 3-hydroxypentanedioate).

-

Sodium Borohydride (NaBH₄): A powerful, inexpensive reducing agent. Its primary drawback is its ability to reduce the starting ketone.[6][7] To mitigate this, the imine is typically allowed to form completely before the portion-wise addition of NaBH₄ at reduced temperatures.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a cornerstone of reductive amination due to its enhanced selectivity. It is a weaker hydride donor than NaBH₄ and is most effective at reducing iminium ions, which are more prevalent under the mildly acidic conditions (pH 4-6) of the reaction.[2][4] This allows for a one-pot procedure where all reagents can be mixed from the start.[3] However, NaBH₃CN is highly toxic and generates cyanide waste, requiring careful handling and disposal.[5]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often referred to as STAB.[5][6] It is particularly effective for reducing imines formed from ketones and is often used in aprotic solvents like 1,2-dichloroethane (DCE).[6][8]

-

For this guide, we will detail the protocol using sodium cyanoborohydride due to its high selectivity and proven efficacy in the reductive amination of β-keto esters.[2]

-

Solvent: Methanol (MeOH) is an excellent solvent for this reaction. It readily dissolves the starting materials and reagents, including the polar ammonium acetate, and is compatible with the chosen reducing agent.[6]

Validated Experimental Protocol

This protocol provides a detailed methodology for the synthesis on a 10 mmol scale.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Dimethyl 1,3-acetonedicarboxylate | ≥95% | TCI, Fisher Scientific, etc.[9][10] |

| Ammonium Acetate | ≥98% | Standard chemical suppliers |

| Sodium Cyanoborohydride | ≥95% | Standard chemical suppliers |

| Methanol (Anhydrous) | ACS Grade | Standard chemical suppliers |

| Ethyl Acetate | ACS Grade | Standard chemical suppliers |

| Saturated Sodium Bicarbonate (aq.) | - | Prepared in-house |

| Brine (Saturated NaCl aq.) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | - | Standard chemical suppliers |

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |

| 250 mL Round-bottom flask | - | Standard laboratory glassware |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment |

| Ice bath | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

Quantitative Data and Stoichiometry

| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Dimethyl 1,3-acetonedicarboxylate | C₇H₁₀O₅ | 174.15 | 10.0 | 1.0 | 1.74 g |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 50.0 | 5.0 | 3.85 g |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 15.0 | 1.5 | 0.94 g |

| Methanol | CH₃OH | 32.04 | - | - | 100 mL |

Step-by-Step Methodology

-

Imine/Enamine Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 1,3-acetonedicarboxylate (1.74 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol). Add 100 mL of anhydrous methanol and stir the mixture at room temperature. The solids should dissolve to give a clear or slightly yellow solution. Allow the reaction to stir for 1 hour to facilitate the formation of the imine/enamine intermediate.[2]

-

Reduction Step: Cool the reaction flask in an ice-water bath to 0 °C. While stirring, add sodium cyanoborohydride (0.94 g, 15.0 mmol) in small portions over approximately 15 minutes. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours).

-

Reaction Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The starting ketone should be consumed, and a new, more polar spot corresponding to the amine product should appear.

-

Work-up and Extraction:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully add 50 mL of water to the resulting residue. Caution: Quenching may release small amounts of hydrogen gas.

-

Adjust the pH of the aqueous solution to ~8 by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product as a pale yellow oil.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% EtOAc).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Self-Validating Systems and Field Insights

-

Causality of pH: The reaction environment is self-buffering due to the NH₄OAc/AcOH equilibrium, which naturally maintains a pH conducive to imine formation.[4] If the medium is too acidic, the ammonia is fully protonated to non-nucleophilic NH₄⁺. If too basic, the crucial acid-catalyzed dehydration of the hemiaminal will not occur.

-

Controlling Side Reactions: The primary side product is dimethyl 3-hydroxypentanedioate, formed from the direct reduction of the starting ketone. The selectivity of NaBH₃CN for the iminium ion over the ketone at a slightly acidic pH is the principal factor that minimizes this outcome.[2][4] Allowing the imine to pre-form for an hour further shifts the equilibrium away from the starting ketone before the reducing agent is introduced.

-

Work-up Rationale: The basic wash with sodium bicarbonate during the work-up is critical. It serves two purposes: neutralizing any remaining acetic acid and ensuring the product amine is in its free base form, which is more soluble in the organic extraction solvent than its protonated ammonium salt.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Division. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Karami, B., Eskandari, K., & Ghasemi, Z. (2013). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 60(5), 554-558. Retrieved from [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Behenna, D. C., & Stoltz, B. M. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(23), 5966–5969. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction pathway for the ARA of β-keto esters. Retrieved from [Link]

-

Sotorríos, L., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(2), e56723. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Chem-Station. (2025, March 28). Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis. Retrieved from [Link]

-

Gotor, V., et al. (2001). Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis. The Journal of Organic Chemistry, 66(23), 7789-7794. Retrieved from [Link]

-

Mehta, G., & Rao, H. S. P. (1986). Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 25B(4), 433. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]

-

The Organic Chemistry Channel. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Dimethyl 1,3-Acetonedicarboxylate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. Dimethyl 1,3-Acetonedicarboxylate | 1830-54-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Chemical structure of Dimethyl 3-aminoglutarate

An In-Depth Technical Guide to the Chemical Structure and Utility of Dimethyl 3-Aminoglutarate

Abstract

Dimethyl 3-aminoglutarate is a diester derivative of 3-aminoglutaric acid, a non-proteinogenic amino acid. Its structure, featuring a secondary amine and two methyl ester functionalities, makes it a molecule of significant interest in medicinal chemistry and neuropharmacology. As a structural analog of the neurotransmitter L-glutamate, it serves as a valuable chemical probe for studying glutamate pathways. This guide provides a comprehensive overview of the synthesis, structural characterization, reactivity, and applications of Dimethyl 3-aminoglutarate, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed protocols for its characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside critical safety and handling information.

Introduction and Significance

Dimethyl 3-aminoglutarate belongs to the family of aminodicarboxylic acid esters. Unlike its well-studied isomer, Dimethyl 2-aminoglutarate (dimethyl glutamate), the 3-amino isomer possesses a unique symmetrical structure that influences its chemical reactivity and biological activity. The parent compound, 3-aminoglutarate, has been identified as a "silent" false transmitter for glutamate neurons.[1] It competes with glutamate for vesicular filling but is not readily released, thereby reducing presynaptic glutamate release without acting on postsynaptic receptors.[1] This mechanism offers a novel approach for modulating glutamatergic neurotransmission, which is implicated in numerous neurological disorders, including epilepsy.[1]

The esterification to Dimethyl 3-aminoglutarate enhances the lipophilicity of the parent molecule, a common prodrug strategy to improve cell permeability and bioavailability.[2][3] This modification allows the compound to be used effectively in cell-based assays and in vivo studies to investigate glutamate pathways.[3] For drug development professionals, this molecule represents a versatile scaffold for synthesizing novel therapeutics targeting the glutamatergic system and a lead compound for developing agents against conditions where glutamate activity is pathologically overactive.[1][4][5]

Physicochemical and Safety Profile

A thorough understanding of the molecule's physical properties and safety hazards is paramount for its effective use in a laboratory setting.

Physicochemical Data

The properties of Dimethyl 3-aminoglutarate can be inferred from its structure and data on closely related analogs like Dimethyl glutarate and Dimethyl L-glutamate hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₄ | [6] |

| Molecular Weight | 175.18 g/mol | [7] |

| IUPAC Name | Dimethyl 3-aminopentanedioate | - |

| Appearance | Expected to be a liquid or low-melting solid | [8][9] |

| Boiling Point | ~210 - 217 °C (for Dimethyl glutarate) | [8][10] |

| Density | ~1.09 g/mL (for Dimethyl glutarate) | [8][10] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[6] Expected moderate solubility in aqueous buffers. | [6] |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The following guidelines are based on safety data for analogous compounds.

-

Hazard Summary : While not classified as hazardous under OSHA, it should be handled with care.[9] It may be harmful if ingested or inhaled and can cause skin and eye irritation.[8][11] The compound is considered harmful to aquatic life.[10]

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields (or goggles), chemical-resistant gloves, and a laboratory coat.[8][9]

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust or vapors. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage at -20°C is recommended.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12]

Synthesis and Purification Workflow

Dimethyl 3-aminoglutarate is typically synthesized from its parent amino acid, 3-aminoglutaric acid, via Fischer esterification. This acid-catalyzed reaction with methanol is an efficient and scalable method.

Caption: General workflow for the synthesis of Dimethyl 3-aminoglutarate.

Detailed Synthesis Protocol (Adapted from L-Glutamate Esterification)

This protocol is adapted from a standard procedure for the synthesis of dimethyl L-glutamate hydrochloride.[13]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminoglutaric acid (1 equivalent) in excess methanol (10-15 equivalents).

-

Catalyst Addition : Cool the mixture in an ice bath (0-10°C). Slowly add thionyl chloride (SOCl₂) (1.05 equivalents) dropwise to the stirred suspension. Causality Note: This exothermic reaction generates HCl in situ, which protonates the carbonyl oxygen, making it more electrophilic and catalyzing the esterification.

-

Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C). Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Solvent Removal : After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. This will yield the crude product, likely as the hydrochloride salt (an oily residue).[13]

-

Neutralization and Extraction : Dissolve the crude oil in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl salt until effervescence ceases (pH ~8). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Dimethyl 3-aminoglutarate.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.

Structural Elucidation and Characterization

The definitive confirmation of the chemical structure of Dimethyl 3-aminoglutarate relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[14][15][16]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be symmetrical.

-

-OCH₃ (6H) : A sharp singlet at ~3.7 ppm, corresponding to the six equivalent protons of the two methyl ester groups.

-

-CH₂- (4H) : A doublet of doublets or a more complex multiplet at ~2.5-2.8 ppm, corresponding to the four protons on the carbons adjacent to the esters.

-

-CH(NH)- (1H) : A quintet or multiplet at ~3.0-3.4 ppm, corresponding to the proton on the carbon bearing the amino group.

-

-NH- (1H) : A broad singlet whose chemical shift is concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy :

-

C=O (~173 ppm) : Two equivalent carbons of the ester carbonyls.

-

-CH(NH)- (~50-55 ppm) : The carbon atom bonded to the nitrogen.

-

-OCH₃ (~52 ppm) : The two equivalent methyl carbons of the esters.

-

-CH₂- (~35-40 ppm) : The two equivalent methylene carbons.

-

-

Sample Preparation : Accurately weigh 5-10 mg of purified Dimethyl 3-aminoglutarate.

-

Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[14] Use standard pulse programs. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be required for adequate signal-to-noise.

-

Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[17][18]

-

N-H Stretch (Secondary Amine) : A moderate, sharp peak around 3300-3400 cm⁻¹.[18]

-

C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester) : A strong, sharp absorption band around 1735-1750 cm⁻¹. This is often the most prominent peak in the spectrum.

-

C-O Stretch (Ester) : A strong band in the 1150-1250 cm⁻¹ region.

-

N-H Bend (Amine) : A peak in the 1550-1650 cm⁻¹ region.

-

Background Scan : Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application : Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Spectrum Acquisition : Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[19][20][21]

-

Ionization : Electrospray ionization (ESI) in positive ion mode is suitable for this molecule, which will readily protonate at the amine to form the [M+H]⁺ ion.

-

Expected [M+H]⁺ : For C₇H₁₃NO₄, the expected mass of the protonated molecule is m/z 176.09.

-

Fragmentation : Tandem MS (MS/MS) of the parent ion (m/z 176) would likely show characteristic losses, such as the loss of methanol (CH₃OH, 32 Da) or the loss of a methoxycarbonyl group (•COOCH₃, 59 Da).

-

Sample Preparation : Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture, such as methanol/water.

-

Chromatography : Inject the sample into an LC system equipped with a C18 column to separate the analyte from any impurities. Use a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[22] Causality Note: Formic acid aids in the positive ionization of the analyte.

-

Mass Spectrometry : Analyze the column eluent using a triple quadrupole or ion trap mass spectrometer.[21]

-

Data Acquisition : Set the instrument to scan for the parent ion (m/z 176) in a full scan (MS1). In a separate experiment, perform a product ion scan (MS2) on the isolated parent ion to observe the fragmentation pattern.

Reactivity and Synthetic Applications

The bifunctional nature of Dimethyl 3-aminoglutarate makes it a useful building block in organic synthesis.

Caption: Key chemical transformations of Dimethyl 3-aminoglutarate.

-

Reactions at the Amine Group : The secondary amine is nucleophilic and can undergo standard transformations such as acylation to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

-

Reactions at the Ester Groups : The methyl esters can be hydrolyzed under basic conditions (saponification) to yield the parent 3-aminoglutaric acid. They can also undergo transesterification in the presence of another alcohol and a catalyst, or be converted to amides via aminolysis with primary or secondary amines at elevated temperatures.

These reactions allow for the incorporation of the 3-aminoglutarate scaffold into larger, more complex molecules, which is a key strategy in the synthesis of novel pharmaceutical agents.

Conclusion

Dimethyl 3-aminoglutarate is more than a simple diester; it is a strategically important molecule for neuroscience research and drug discovery. Its chemical structure, confirmed by a suite of spectroscopic techniques, provides a foundation for its use as a cell-permeable false neurotransmitter to probe the complexities of the glutamatergic system. The dual functionality of its amine and ester groups makes it a versatile synthetic intermediate for building novel molecular architectures. For scientists in the field, a comprehensive understanding of its properties, synthesis, and characterization is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Sigma-Aldrich. (2025-08-26).

- Fisher Scientific. (2009-09-22).

- Fisher Scientific. (2011-06-17). SAFETY DATA SHEET for L-Glutamic acid dimethyl ester hydrochloride.

- Thermo Fisher Scientific. (2011-06-17). SAFETY DATA SHEET for L-Glutamic acid dimethyl ester hydrochloride.

- PMC, NIH.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148).

- Cayman Chemical. (2022-11-03). Dimethyl DL-Glutamate (hydrochloride)

- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0002441).

- PubChem.

- PubMed. (2015). Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity.

- ResearchGate.

- PubMed. (2022-12-15). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites....

- MDPI. Amino Acids in the Development of Prodrugs.

- PubMed. (1998-03). Dimethyl ether chemical ionization mass spectrometry of alpha-amino acids.

- ChemRxiv. Elucidating Functional Group Presence by Analyzing IR Spectra with 1-Dimensional Convolutional Neural Networks.

- PMC, NIH.

- PubMed.

- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of dimethylamine.

- PubMed Central.

- PubMed.

- PubMed. (1995-12-12). Characterization of the different spectral forms of glutamate 1-semialdehyde aminotransferase by mass spectrometry.

- PubChem. Dimethyl D-glutamate hydrochloride | C7H14ClNO4 | CID 12917567.

- Green Chemistry (RSC Publishing).

- PubChem.

- PubChem. N,N-dimethyl-L-glutamine | C7H14N2O3 | CID 12679610.

- Google Patents.

- PubMed Central. (2023-05-16).

- PMC, PubMed Central. (2023-12-11).

- Cayman Chemical.

- MDPI. Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine.

Sources

- 1. Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dimethyl DL-glutamate | C7H13NO4 | CID 416902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 14. NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo 13C NMR measurements of cerebral glutamine synthesis as evidence for glutamate–glutamine cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR indirect detection of glutamate to measure citric acid cycle flux in the isolated perfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dimethyl ether chemical ionization mass spectrometry of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Dimethyl 3-aminopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminopentanedioate, a key building block in organic synthesis, finds its utility in the preparation of various complex molecules, including pharmaceutical intermediates. As with any reactive chemical intermediate, understanding its stability profile is paramount to ensure its quality, efficacy in synthetic transformations, and the safety of its handling and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. By synthesizing fundamental chemical principles with insights from analogous compounds, this document serves as a critical resource for researchers and professionals working with this versatile molecule.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 248°C at 760 mmHg[1] |

| Storage Temperature | Room temperature or 2-8°C[1][2][3][4] |

Note: Properties may vary slightly between different suppliers.

Potential Degradation Pathways

The chemical structure of this compound, featuring both ester and amine functional groups, predisposes it to several degradation pathways. The primary routes of decomposition are hydrolysis of the ester linkages and intramolecular cyclization involving the amine group. Oxidation and photodegradation are also potential, albeit likely slower, degradation pathways.

Hydrolytic Degradation

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a principal degradation pathway for esters.[5] This reaction can be catalyzed by both acids and bases.[5][6]

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][6] This reversible reaction leads to the formation of 3-aminopentanedioic acid and methanol.[2]

Mechanism of Acid-Catalyzed Ester Hydrolysis

Caption: Acid-catalyzed hydrolysis of an ester.

2.1.2. Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as hydroxide ions, the ester undergoes nucleophilic acyl substitution.[6] This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[6]

Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Base-catalyzed hydrolysis (saponification) of an ester.

Intramolecular Cyclization (Lactam Formation)

The presence of a primary amine and ester functionalities within the same molecule allows for an intramolecular nucleophilic attack of the amine onto one of the ester carbonyls. This can lead to the formation of a cyclic amide, known as a lactam.[7] In the case of this compound, this would result in the formation of a six-membered ring, a δ-lactam.[7] This reaction is often promoted by heat.

Mechanism of Intramolecular Cyclization to a δ-Lactam

Caption: Intramolecular cyclization to form a δ-lactam.

Oxidative Degradation

While less common for simple esters and amines under typical storage conditions, oxidative degradation can occur, particularly in the presence of oxygen, metal ions, or light. The amine functionality is generally more susceptible to oxidation than the ester groups.[8][9] Potential oxidation products could include N-oxides, imines, or more complex degradation products resulting from radical-mediated pathways.[8]

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions.[10] For amino acid derivatives, photodegradation can involve various pathways, including decarboxylation and reactions involving the amino group.[11] The extent of photodegradation depends on the absorbance spectrum of the molecule and the intensity and wavelength of the light source.

Recommended Storage Conditions

Based on the potential degradation pathways and information from chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use.[1][2][3][4] | Lower temperatures slow down the rates of all potential degradation reactions, particularly hydrolysis and intramolecular cyclization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize the risk of oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis of the ester groups. |

| Light | Protect from light by storing in an amber vial or in a dark place.[1] | To prevent potential photodegradation. |

Handling Procedures

To maintain the integrity of this compound during handling, the following procedures are advised:

-

Work in a dry environment: Use a glove box or a fume hood with a dry air supply when handling the compound, especially for extended periods.

-

Use dry solvents and reagents: If preparing solutions, ensure that all solvents and other reagents are anhydrous.

-

Minimize exposure to air: Once the container is opened, use the required amount of the compound and promptly reseal the container under an inert atmosphere if possible.

-

Avoid heat: Do not expose the compound to high temperatures unnecessarily. If heating is required for a reaction, do so for the minimum time necessary.

Experimental Protocols for Stability Assessment

To experimentally validate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][3][4][12][13][14]

Forced Degradation (Stress Testing) Protocol

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

5.1.1. Hydrolytic Stability

-

Acidic Conditions: Prepare a solution of this compound in 0.1 M hydrochloric acid. Store the solution at an elevated temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[15]

-

Basic Conditions: Prepare a solution of this compound in 0.1 M sodium hydroxide. Store the solution at room temperature and analyze samples at various time points (e.g., 0, 1, 2, 4, 8 hours).[15]

-

Neutral Conditions: Prepare a solution of this compound in purified water. Store the solution at an elevated temperature (e.g., 60°C) and analyze samples at various time points.

5.1.2. Oxidative Stability

-

Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

5.1.3. Thermal Stability

-

Place a sample of solid this compound in a vial.

-

Store the vial in an oven at an elevated temperature (e.g., 80°C).

-

Analyze samples at various time points (e.g., 1, 3, 7, 14 days).

5.1.4. Photostability

-

Expose a sample of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[14][16][17][18]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and dark control samples.

5.1.5. Sample Analysis

All samples from the forced degradation studies should be analyzed by a stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection. Peak purity analysis should be performed to ensure that the main peak is not co-eluting with any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways to be aware of are hydrolysis and intramolecular cyclization. By adhering to the recommended storage and handling procedures outlined in this guide—namely, storage at low temperatures, in a dry and inert atmosphere, and protected from light—the integrity and purity of this valuable synthetic intermediate can be maintained. For critical applications, it is recommended to perform experimental stability studies to confirm its suitability for the intended use.

References

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Study.com. Video: Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]

-

RAPS. ICH releases overhauled stability guideline for consultation. [Link]

-

Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Chemguide. THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. [Link]

-

Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

StudySmarter. Base Catalysed Ester Hydrolysis: Mechanism & Procedure. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Crysdot. This compound. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

PubMed. Amidation of Esters With Amino Alcohols Using Organobase Catalysis. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ACS Publications. Amidation of Esters with Amino Alcohols Using Organobase Catalysis. [Link]

-

BYJU'S. Synthesis of Lactam. [Link]

-

Science discussions. Mechanisms of Ester hydrolysis. [Link]

-

Química Organica.org. Lactam synthesis. [Link]

-

Semantic Scholar. Amidation of esters with amino alcohols using organobase catalysis. [Link]

-

PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. [Link]

-

Wikipedia. β-Lactam. [Link]

-

LibreTexts Chemistry. 21.6: Chemistry of Esters. [Link]

-

MDPI. Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. [Link]

-

LibreTexts Chemistry. 21.7: Chemistry of Esters. [Link]

-

ResearchGate. ChemInform Abstract: Amidation of Esters with Amino Alcohols Using Organobase Catalysis. [Link]

-

ACS Publications. Intramolecular Aminolysis of Esters and Transamidation. [Link]

-

ACS Publications. Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. [Link]

-

Wikipedia. Lactam. [Link]

-

The University of Texas at Austin. Oxidative degradation of amine solvents for CO2 capture. [Link]

-

Norwegian Research Information Repository. Oxidative degradation of amines using a closed batch system. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResearchGate. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

-

Khan Academy. Acid-catalyzed ester hydrolysis. [Link]

-

ResearchGate. Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

-

MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. [Link]

-

Contract Pharma. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

ResearchGate. Oxidative Degradation of Amine Solvents for CO2 Capture. [Link]

-

ResearchGate. Oxidative degradation mechanisms for amines in flue gas capture. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

ResearchGate. PHOTOLYSIS AND PHOTO‐OXIDATION OF AMINO ACIDS AND PEPTIDES—VII. PHOTODEGRADATION AND RADIOLYSIS OF SOME S‐ALKYLCYSTEINES. [Link]

-

MDPI. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. m.youtube.com [m.youtube.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Lactam - Wikipedia [en.wikipedia.org]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. nva.sikt.no [nva.sikt.no]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. onyxipca.com [onyxipca.com]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. jordilabs.com [jordilabs.com]

- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Key chemical reactions involving Dimethyl 3-aminopentanedioate

An In-depth Technical Guide to the Key Chemical Reactions of Dimethyl 3-aminopentanedioate for Advanced Synthesis and Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound, a bifunctional molecule possessing both a secondary amine and two methyl ester groups, represents a versatile and highly valuable building block in modern organic synthesis. Its unique structural architecture allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex nitrogen-containing compounds, including heterocyclic scaffolds and peptidomimetics. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on its applications in drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore its utility in the construction of molecules with significant biological potential.

Introduction to this compound

This compound, also known as dimethyl 3-aminoglutarate, is a diester of 3-aminopentanedioic acid.[1] Its structure features a central secondary amine flanked by two methylene groups, each connected to a methoxycarbonyl group. This arrangement provides two primary sites for chemical modification: the nucleophilic amino group and the electrophilic ester carbonyls.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.